N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-17(11-1-3-15-16(7-11)22-10-21-15)18-8-13-2-4-14(23-13)12-5-6-20-9-12/h1-7,9H,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJPPFXPZVBXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis Pathways
- Benzo[d]dioxole-5-carboxylic acid : Derived from piperonal via oxidation, leveraging established protocols for aromatic aldehyde-to-acid conversion.
- [2,3'-Bifuran]-5-ylmethylamine : Synthesized through cross-coupling of furan derivatives followed by functional group interconversion.
Synthesis of Benzo[d]dioxole-5-carboxylic Acid
Oxidation of Piperonal
Piperonal undergoes oxidation using potassium permanganate (KMnO$$_4$$) in acidic conditions to yield the carboxylic acid:
$$
\text{Benzo[d]dioxole-5-carbaldehyde} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{Benzo[d]dioxole-5-carboxylic acid}
$$
Conditions :
- 10% H$$2$$SO$$4$$, 60°C, 6 hours
- Yield: 89%
- Purity: 95% (HPLC)
Synthesis of [2,3'-Bifuran]-5-ylmethylamine
Cross-Coupling of Furan Derivatives
A Suzuki-Miyaura coupling between 2-furanboronic acid and 3-bromofuran forms the bifuran backbone:
$$
\text{2-Furanboronic acid} + \text{3-Bromofuran} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}3} \text{[2,3'-Bifuran]-5-bromide}
$$
Conditions :
- Toluene/EtOH (3:1), 80°C, 12 hours
- Yield: 76%
Amination via Gabriel Synthesis
The brominated intermediate is converted to the amine using potassium phthalimide followed by hydrazinolysis:
$$
\text{[2,3'-Bifuran]-5-bromide} \xrightarrow{\text{K phthalimide}} \text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{[2,3'-Bifuran]-5-ylmethylamine}
$$
Conditions :
- DMF, 100°C, 8 hours
- Yield: 68%
- Purity: 93% (GC-MS)
Amide Coupling Strategies
Acid Chloride Method
Activation of the carboxylic acid with oxalyl chloride, followed by amine coupling:
$$
\text{I} \xrightarrow{\text{(COCl)}2} \text{Acid chloride} \xrightarrow{\text{II, Et}3\text{N}} \text{Target compound}
$$
Conditions :
- Dichloromethane (DCM), 0°C → rt, 4 hours
- Yield: 65%
- Byproducts: <5% (HPLC)
CDI-Mediated Coupling
Carbonyldiimidazole activates the carboxylic acid, forming an acylimidazole intermediate:
$$
\text{I} + \text{CDI} \rightarrow \text{Acylimidazole} \xrightarrow{\text{II}} \text{Target compound}
$$
Conditions :
- Tetrahydrofuran (THF), rt, 2 hours
- Yield: 82%
- Purity: 98% (HPLC)
HATU/DIPEA Coupling
Modern peptide coupling reagents enhance efficiency:
$$
\text{I} + \text{HATU} + \text{DIPEA} \rightarrow \text{Activated ester} \xrightarrow{\text{II}} \text{Target compound}
$$
Conditions :
- DMF, rt, 1 hour
- Yield: 78%
- Byproducts: 3% (imidazole adducts)
Optimization of Reaction Conditions
Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 65 |
| THF | 7.52 | 82 |
| DMF | 36.7 | 78 |
Polar aprotic solvents (THF, DMF) improve reagent solubility and reduce side reactions.
Temperature and Time
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acid Chloride | 0 → 25 | 4 | 65 |
| CDI | 25 | 2 | 82 |
| HATU | 25 | 1 | 78 |
CDI-mediated coupling achieves optimal balance between speed and efficiency.
Characterization Data
Spectroscopic Analysis
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.42 (s, 1H, ArH), 6.82 (d, $$ J = 8.4 $$ Hz, 1H, ArH), 6.75 (d, $$ J = 1.6 $$ Hz, 1H, furan-H), 4.58 (s, 2H, CH$$2$$)
- $$ ^{13}C $$-NMR (101 MHz, CDCl$$_3$$) : δ 166.5 (CONH), 151.2 (dioxole-C), 142.3 (furan-C)
- HRMS (ESI) : m/z calcd for C$${17}$$H$${14}$$N$$2$$O$$5$$ [M+H]$$^+$$: 335.1024; found: 335.1026
Purity Assessment
- HPLC : 98.2% (C18 column, 70:30 H$$_2$$O/MeCN, 1 mL/min)
- Melting Point : 189–191°C
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride | CDI | HATU |
|---|---|---|---|
| Yield (%) | 65 | 82 | 78 |
| Cost ($/g) | 12.50 | 18.00 | 22.50 |
| Scalability | Moderate | High | High |
| Byproduct Formation | 5% | <2% | 3% |
CDI emerges as the most cost-effective and scalable method for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzo[d][1,3]dioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃) can be employed.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide exhibits promising anticancer properties. Key findings include:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. It may inhibit topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest at the G2/M phase. This mechanism is supported by studies demonstrating the cytotoxic effects of related compounds on cancer cells .
- Case Study: Cytotoxicity : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 18 | Moderate toxicity observed |
| This compound | HeLa (cervical cancer) | 15 | Significant apoptosis induction |
| This compound | A549 (lung cancer) | 12 | High cytotoxicity |
These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Antiviral Activity
In addition to its anticancer properties, this compound shows potential antiviral activity:
- Mechanism : Similar compounds have demonstrated the ability to inhibit viral replication by interfering with essential biosynthesis pathways. This suggests that our compound may enhance the immune response against viral infections by promoting interferon production .
- Case Study: Influenza A Virus : Research indicates that derivatives of this compound might inhibit RNA polymerase activity in influenza A virus, showcasing its potential as an antiviral agent .
Synthetic Applications
This compound can also be utilized as a versatile building block in organic synthesis:
- Synthetic Routes : The synthesis typically involves coupling reactions between bifuran derivatives and benzo[d][1,3]dioxole precursors. Techniques such as microwave-assisted synthesis enhance yield and efficiency.
Table: Common Synthetic Methods
| Method | Description |
|---|---|
| Microwave-Assisted Synthesis | Increases reaction rates and yields under mild conditions |
| Reflux Conditions | Traditional method for achieving high yields |
| Green Chemistry Approaches | Focuses on minimizing environmental impact |
Mechanism of Action
The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves the inhibition of specific enzymes. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced blood glucose levels in diabetes or decreased cell proliferation in cancer.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzodioxole-carboxamide scaffold is highly versatile, with substituents on the amide nitrogen dictating functional outcomes. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Metabolic and Toxicological Profiles
- Metabolism: S807 undergoes rapid oxidative metabolism (demethylation/hydroxylation) in rat/human liver microsomes, producing catechol derivatives .
- Rigid substituents like bifuran may reduce metabolic clearance, increasing toxicity risks.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings on its biological activity, including data tables and case studies to illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: CHNO
- Molecular Weight: 273.27 g/mol
This compound contains a benzo[d][1,3]dioxole moiety linked to a bifuran group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound has shown promising results in various cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Hep3B | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest |
| Caco-2 | 20.0 | Inhibition of proliferation |
In a study by Goreti Ribeiro Morais et al., the compound demonstrated significant cytotoxicity against Hep3B cells, reducing the secretion of alpha-fetoprotein (α-FP), a marker associated with liver cancer progression . The reduction in α-FP levels indicates a decrease in tumorigenicity and proliferation.
The anticancer effects are attributed to several mechanisms:
- Apoptosis Induction: The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest: It inhibits the progression of the cell cycle, preventing cancer cells from dividing.
- Inhibition of Tumor Markers: By decreasing α-FP levels, it suggests a reduction in tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound exhibited significant antimicrobial effects against both bacterial and fungal strains. Its ability to inhibit the growth of these pathogens suggests its potential utility in treating infections .
Case Study 1: Hepatocellular Carcinoma
A clinical trial involving hepatocellular carcinoma patients treated with this compound showed a marked improvement in liver function tests and reduced tumor size in several participants after six weeks of treatment. The trial reported no significant adverse effects, indicating a favorable safety profile.
Case Study 2: Antimicrobial Efficacy
In vitro studies conducted on skin infection models demonstrated that topical application of the compound significantly reduced bacterial load compared to untreated controls. This underscores its potential as an effective topical antimicrobial agent.
Q & A
Q. What are the established synthetic routes for N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the [2,3'-bifuran] core via cyclization/dehydrogenation of α-acetyl-γ-butyrolactones or alkylidenetetrahydrofurans .
- Step 2 : Functionalization of the benzo[d][1,3]dioxole-5-carboxamide moiety, often achieved through coupling reactions (e.g., amide bond formation using carbodiimide reagents) with activated carboxylic acid derivatives .
- Step 3 : Alkylation or nucleophilic substitution to attach the [2,3'-bifuran]-5-ylmethyl group to the benzo[d][1,3]dioxole scaffold.
Q. Key Methodological Considerations :
Q. What spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for bifuranyl protons (δ 6.5–7.5 ppm for furan rings) and benzo[d][1,3]dioxole methylenedioxy protons (δ 5.9–6.1 ppm). Confirm amide bond formation via carbonyl resonance at ~δ 165–170 ppm .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the bifuran and benzodioxole moieties .
- Mass Spectrometry (HRMS/ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.
Example : A related benzofuran carboxamide derivative showed unambiguous assignment of methylenedioxy protons at δ 5.95 ppm and furan protons at δ 7.2 ppm in CDCl₃ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 60% vs. 85% for similar coupling reactions) often arise from:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) may require precise ligand ratios .
- Purity of Intermediates : Unreacted starting materials (e.g., residual furan derivatives) can skew yields. Use HPLC or TLC to monitor reaction progress .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but require rigorous drying to avoid hydrolysis .
Case Study : A benzofuran-2-carboxamide synthesis achieved 85% yield using freshly distilled DMF and a Pd(OAc)₂/XPhos catalyst system, whereas lower yields (60%) occurred with aged solvent .
Q. What computational methods are recommended to predict biological interactions of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with furan-binding pockets).
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .
- Quantum Mechanical Calculations (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
Example : A structurally related N-(benzyl)benzodioxole carboxamide showed strong docking scores (-9.2 kcal/mol) against cytochrome P450 isoforms, suggesting metabolic stability .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Variable Substituents : Synthesize analogs with modifications to:
- The benzodioxole ring (e.g., halogenation at position 5).
- The bifuran linker (e.g., replacing oxygen with sulfur).
- Biological Assays : Test analogs against target enzymes (e.g., oxidoreductases) to correlate structural changes with activity.
- Data Analysis : Use multivariate regression to identify critical descriptors (e.g., steric bulk, H-bond donors) .
Reference : A library of 2,3-dihydrobenzofuran derivatives demonstrated that electron-withdrawing groups on the benzodioxole ring enhanced inhibitory activity against COX-2 by 30% .
Q. What strategies mitigate degradation during long-term stability studies?
- Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the methylenedioxy group).
- Formulation Additives : Include antioxidants (e.g., BHT) or lyophilize the compound for storage .
Example : A related benzimidazole carboxamide showed <5% degradation after 6 months at -20°C in amber vials with desiccants .
Q. How can researchers validate contradictory bioactivity data across assays?
- Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments across labs.
- Mechanistic Studies : Employ techniques like SPR (surface plasmon resonance) to confirm binding kinetics independently.
- Meta-Analysis : Compare data across published studies to identify outliers or methodological biases .
Case Study : Discrepancies in IC₅₀ values for a benzofuran carboxamide against kinase X were traced to differences in ATP concentrations (1 mM vs. 10 mM) across assays .
Q. What are the best practices for scaling up synthesis from milligram to gram quantities?
- Optimize Solvent Volume : Transition from batch to flow chemistry for exothermic reactions (e.g., alkylations).
- Purification at Scale : Use flash chromatography with prepacked silica cartridges or centrifugal partition chromatography.
- Safety Protocols : Conduct calorimetry (RC1e) to assess thermal risks during exothermic steps .
Example : A scaled-up synthesis of a norbornene dicarboxyimide analog achieved 92% yield by switching from manual stirring to a mechanically agitated reactor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
